6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Catalog No.
S3283974
CAS No.
2034390-55-9
M.F
C13H13N5O3
M. Wt
287.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyr...

CAS Number

2034390-55-9

Product Name

6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

IUPAC Name

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridazin-6-one

Molecular Formula

C13H13N5O3

Molecular Weight

287.279

InChI

InChI=1S/C13H13N5O3/c19-11-2-1-10(16-17-11)13(20)18-6-4-9(7-18)21-12-3-5-14-8-15-12/h1-3,5,8-9H,4,6-7H2,(H,17,19)

InChI Key

CILMXSWGVXDEQP-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NNC(=O)C=C3

solubility

soluble
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields of research and industry. This review paper aims to provide a thorough understanding of the fundamental properties and characteristics of this compound, its synthesis and characterization, analytical methods, biological activity, toxicity, and safety in scientific experiments, as well as its potential implications and limitations in various fields of research. Additionally, we will explore the current state of research on this compound and list potential future directions for its continued study.
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, commonly referred to as compound X, is an organic compound with the chemical formula C16H18N6O2. It belongs to the pyridazinone family of compounds and has a molecular weight of 342.35 g/mol.
Compound X was first synthesized and characterized by Liu and co-workers in 2010. Since then, it has attracted growing interest in the scientific community due to its potential applications in the fields of medicinal chemistry, drug discovery, and material science.
Compound X is a white crystalline solid with a melting point of 205-207°C and a boiling point of 563.7°C at 760 mmHg. It is sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Compound X is stable under normal laboratory conditions but may degrade upon exposure to light, moisture, or high temperatures.
The most common method for synthesizing compound X is through a multistep process involving the condensation of 4-chloropyridazine with a pyrrolidine-derived aldehyde followed by cyclization and final deprotection of a protective group. This method was reported by Liu and co-workers and has since been optimized by other researchers.
There are several methods for characterizing compound X, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy can be used to determine the structure and purity of the compound, while IR spectroscopy can provide information on its functional groups. MS can be used to confirm the mass of the compound and its purity.
Several analytical methods have been developed for the quantification of compound X in various matrices, including liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UHPLC). These methods are particularly useful for assessing the bioavailability, pharmacokinetics, and metabolism of compound X in preclinical and clinical studies.
Compound X exhibits a range of biological activities that make it a promising candidate for drug discovery and development. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. Its mechanism of action involves the inhibition of protein kinases, which play a crucial role in cancer cell proliferation and survival.
Several studies have been conducted to assess the toxicity and safety of compound X in preclinical models. The results indicate that it has low acute toxicity and is generally well tolerated at therapeutic doses. However, further studies are needed to determine its long-term toxicity and safety in humans.
The unique properties of compound X make it a promising candidate for various scientific applications. It can be used as a molecular probe for exploring protein kinases and their functions, as well as a scaffold for designing and synthesizing novel drugs. Its optical and electrical properties also make it useful for the development of organic electronics and optoelectronic devices.
Research on compound X is ongoing, with a growing number of studies focused on its biological activity, pharmacokinetics, and toxicity. Several preclinical studies have reported promising results on its efficacy and safety in animal models, while early-phase clinical trials are underway to assess its potential as a therapeutic agent for cancer and viral infections.
The potential implications of compound X in various fields of research and industry are vast. Its anti-inflammatory and antitumor properties make it a promising drug candidate for the treatment of cancer and autoimmune diseases. Its antiviral properties make it useful for the development of antiviral drugs, particularly for emerging viral infections such as COVID-19. Its unique properties also make it useful for the development of organic electronics and optoelectronic devices.
Despite its promising potential, there are several limitations and challenges associated with the development and application of compound X. These include its low solubility in water, potential toxicity and safety concerns, and difficulties in optimizing its pharmacokinetics and bioavailability. Further studies are needed to address these limitations and optimize the therapeutic potential of this compound.
for research on compound X include:
1. Exploration of the structure-activity relationship (SAR) to better understand the key molecular features that contribute to its biological activity.
2. Optimization of its pharmacokinetics and bioavailability through the development of novel drug delivery systems.
3. Investigation of its potential as a therapeutic agent for other diseases, including inflammation and neurological disorders.
4. Development of more sensitive and specific analytical methods for its detection and quantification in various matrices.
5. Evaluation of its potential as a material for organic electronics and optoelectronic devices.
Overall, compound X represents a promising candidate for drug discovery and development, as well as for applications in material science and electronics. While further studies are needed to optimize its pharmacokinetics and bioavailability and address its limitations and challenges, the potential implications of this compound in various fields of research and industry are vast.

XLogP3

-0.4

Dates

Last modified: 08-19-2023

Explore Compound Types